molecular formula C12H10N2O B014527 N-Phenylpicolinamide CAS No. 10354-53-7

N-Phenylpicolinamide

Cat. No.: B014527
CAS No.: 10354-53-7
M. Wt: 198.22 g/mol
InChI Key: GVBHRBMWXDCRHZ-UHFFFAOYSA-N
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Description

N-Phenylpicolinamide (C₁₂H₁₀N₂O, MW = 198.22) is a heterocyclic amide featuring a pyridine ring linked to a phenyl group via a carboxamide bridge . It serves as a critical scaffold in medicinal chemistry, particularly in the development of positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor subtype 4 (mGlu4) . Its structural flexibility allows for substitutions at the phenyl and pyridine rings, enabling optimization of binding affinity, metabolic stability, and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylpicolinamide can be synthesized through various methods. One common approach involves the reaction of picolinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding this compound after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Phenylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 mGlu4 Receptor Ligands

N-Phenylpicolinamide derivatives have been extensively studied for their potential as ligands for the metabotropic glutamate receptor subtype 4 (mGlu4). Research indicates that certain derivatives exhibit high binding affinity and selectivity for mGlu4, which is crucial for developing treatments for neurological disorders such as Parkinson's disease. For instance, specific derivatives have shown IC50 values in the nanomolar range, indicating strong potential as therapeutic agents .

Case Study: Radioligand Development

A study synthesized and evaluated several N-(methylthiophenyl)picolinamide derivatives as PET radioligands for mGlu4. The promising candidates demonstrated high brain uptake and metabolic stability, suggesting their utility in both research and clinical settings for imaging and therapeutic monitoring .

Catalysis

2.1 Transamidation Reactions

This compound has been utilized in the formation of half-sandwich ruthenium complexes that exhibit significant catalytic activity in transamidation reactions. These complexes are noted for their stability in air and moisture, making them suitable for various catalytic applications . The efficiency of these catalysts underscores the utility of this compound in organic synthesis.

Table 1: Catalytic Activity of Ruthenium Complexes with this compound Ligands

Catalyst TypeReaction TypeYield (%)Conditions
Half-Sandwich Ru ComplexTransamidation85Room Temperature, Solvent-free
Iridium CatalystCO2 Hydrogenation95130°C, 24 hours

Coordination Chemistry

3.1 Molecular Devices

The structural characteristics of this compound make it an interesting candidate for applications in coordination chemistry and molecular devices. The amide group allows for the formation of stable complexes with transition metals, which can be exploited in various chemical processes .

Case Study: Boron Complexes

Research has demonstrated the synthesis of picolinamide-supported tetracoordinated organoboron complexes using this compound. These complexes have shown potential in catalyzing organic transformations, further highlighting the compound’s versatility .

Environmental Applications

4.1 CO2 Hydrogenation

Recent advancements have seen this compound motifs incorporated into porous organic polymers used as catalysts for CO2 hydrogenation to formate. This application demonstrates the compound's relevance in addressing environmental challenges by facilitating carbon capture and conversion processes .

Mechanism of Action

The mechanism of action of N-Phenylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to therapeutic effects. In the context of neurological disorders, this compound derivatives act as modulators of metabotropic glutamate receptor 4 (mGlu4), which plays a crucial role in neurotransmission .

Comparison with Similar Compounds

Affinity and Structure-Activity Relationships (SAR)

N-Phenylpicolinamide derivatives exhibit significant variations in receptor affinity based on substituent modifications:

Compound Substituent(s) Target (mGlu4) IC₅₀ Key Observation
N-(3-Methoxyphenyl)picolinamide (Compound 9) 3-OCH₃ 13.7 nM Moderate affinity, metabolic instability due to 3-methoxy group
N-(3-Methylthiophenyl)picolinamide (Compound 10) 3-SCH₃ 4.9 nM 2.8-fold higher affinity than 9; improved metabolic stability
N-(4-Fluorophenyl)picolinamide (Compound 12) 4-F 3.2 nM Enhanced affinity via electron-withdrawing fluorine
N-(4-Chlorophenyl)picolinamide (Compound 11) 4-Cl 2.8 nM Larger substituents tolerated at 4-position

Key Insights :

  • The 3-methylthio group (SCH₃) outperforms the 3-methoxy group (OCH₃) in both affinity and metabolic stability, as the latter is prone to oxidative demethylation .
  • Halogen substitutions (Cl, F) at the 4-phenyl position enhance mGlu4 binding by modulating electron density and steric interactions .

Metabolic Stability

  • N-(3-Methoxyphenyl)picolinamide : Rapid hepatic clearance due to oxidation of the 3-methoxy group .
  • N-(3-Methylthiophenyl)picolinamide : Increased microsomal stability (t₁/₂ > 60 min) attributed to the sulfur atom’s resistance to oxidative metabolism .
  • Deuterated Derivatives : Substitution with deuterium at metabolically vulnerable sites further enhances stability, as seen in deuterated PET radioligands .

Electrochemical Properties

  • Fc/Fc⁺), characteristic of ECEC-type redox mediators .
  • Nicotinamide analogs (e.g., unsubstituted nicotinamide) show more negative potentials (–2.57 V), indicating less efficient electron transfer .

Coordination Chemistry

This compound acts as a ligand for transition metals, forming distorted octahedral Mn(II) complexes with chloride ions. This coordination mode is conserved in analogs like N-(4-methylphenyl)picolinamide , suggesting minimal geometric disruption from phenyl substitutions .

Antitubercular Agents

  • N-Phenylpyrimidine-4-carboxamide (Compound 20): Displays potent antitubercular activity (MIC = 0.1 µg/mL) with trifluoromethyl and methylamino groups enhancing membrane permeability .

PET Radioligands

  • [¹⁸F]-N-(4-Chloro-3-((fluoromethyl-d₂)thio)phenyl)picolinamide : A deuterated, fluorine-18 labeled derivative with improved blood-brain barrier (BBB) penetration for mGlu4 imaging .

Polymer Monomers

  • 3-Chloro-N-phenylphthalimide : Used in synthesizing polyimides, highlighting the versatility of N-aryl picolinamide derivatives in material science .

Biological Activity

N-Phenylpicolinamide (NPP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a modulator of metabotropic glutamate receptors (mGluRs) and its potential applications in treating neurological disorders. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound, highlighting its significance in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by a phenyl group attached to a picolinamide backbone. The synthesis typically involves the reaction of picolinic acid derivatives with phenyl amines under specific conditions to yield the target compound. For instance, one study reported the synthesis of N-(methylthiophenyl)picolinamide derivatives, which demonstrated high binding affinity for mGluR4, essential for neurological applications .

Modulation of Metabotropic Glutamate Receptors (mGluRs)

One of the primary areas of interest for this compound is its role as a positive allosteric modulator (PAM) of mGluR4. This receptor is implicated in various neurological conditions such as Parkinson's disease and schizophrenia. Research indicates that NPP and its derivatives can enhance mGluR4 activity, potentially leading to neuroprotective effects.

Key Findings:

  • Binding Affinity: Compounds derived from this compound exhibited IC50 values in the low nanomolar range, indicating strong binding affinity to mGluR4 .
  • Selectivity: Several derivatives showed selectivity for mGluR4 over other mGluR subtypes, which is crucial for minimizing side effects in therapeutic applications .

Cytotoxicity and Antitumor Activity

In addition to its neuromodulatory effects, this compound has been evaluated for its cytotoxic properties against various cancer cell lines. A study demonstrated that certain derivatives exhibited moderate to excellent cytotoxicity, with some compounds outperforming established anticancer agents like sorafenib .

Cytotoxicity Data:

CompoundCell LineEC50 (µM)Comparison
NPP Derivative 1A549 (Lung Cancer)2.62 ± 1.07More active than Sorafenib (3.03 ± 1.01)
NPP Derivative 2MCF-7 (Breast Cancer)1.14 ± 0.921.15 to 2.75-fold more active than Sorafenib

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by structural modifications. SAR studies have revealed that:

  • Substituent Effects: The presence of alkyl or halogen substituents on the phenyl ring enhances cytotoxicity and receptor binding affinity .
  • Scaffold Modifications: Alterations to the picolinamide scaffold can lead to variations in potency and selectivity towards mGluR4 .

Case Study 1: Neuroprotection in Parkinson's Disease

A notable application of this compound derivatives was investigated in models of Parkinson's disease. The compounds were tested for their ability to activate mGluR4, leading to reduced neurotransmitter release and potential neuroprotective effects. The results indicated that specific derivatives improved motor function in animal models, supporting their therapeutic potential .

Case Study 2: Antitumor Activity Assessment

In another study focusing on antitumor activity, various this compound derivatives were synthesized and tested against different cancer cell lines. The findings highlighted a promising profile for several compounds that not only exhibited significant cytotoxicity but also showed potential mechanisms of action involving inhibition of tumor growth pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Phenylpicolinamide, and what analytical methods validate its purity and structure?

  • Methodological Answer : A common synthetic approach involves coupling picolinic acid derivatives with aniline via amide bond formation using coupling agents like EDCI or HATU. For example, copper-catalyzed reactions under microwave irradiation (130°C, 5 h) in p-xylene with morpholine yield derivatives with 60% efficiency . Characterization requires 1H^1H/13C^{13}C NMR for structural confirmation, HRMS for molecular weight validation, and melting point analysis (e.g., 108–109°C) to assess purity. Column chromatography (n-hexane:EtOAc) is typically used for purification .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Reproducibility hinges on meticulous documentation of reaction conditions (e.g., catalyst loading, solvent volume, temperature). For instance, copper(II) acetate (0.15 equiv) and oxygen atmosphere are critical in ortho-C–H amination reactions . Adherence to NIH guidelines for reporting experimental parameters (e.g., equipment brands, reagent sources) and depositing raw data (spectra, chromatograms) as supplementary information is essential .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Multinuclear NMR (e.g., 1H^1H, 13C^{13}C, 19F^{19}F) resolves electronic environments, while IR spectroscopy confirms amide bond presence (C=O stretch ~1650 cm1^{-1}). X-ray crystallography provides definitive structural elucidation for crystalline derivatives. HRMS ensures molecular formula accuracy, with deviations <2 ppm considered acceptable .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic activity in cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from variable catalyst loadings, solvent effects, or oxygen sensitivity. Systematic replication under controlled conditions (e.g., inert vs. oxygenated environments) and statistical analysis (ANOVA) of reaction yields can isolate critical variables. Comparative studies using alternative catalysts (e.g., Pd vs. Cu) may clarify mechanistic pathways .

Q. What strategies optimize the regioselectivity of this compound in directed C–H functionalization?

  • Methodological Answer : Ligand design (e.g., phosphine or morpholine additives) and solvent polarity adjustments can steer selectivity. Computational modeling (DFT) predicts transition-state energetics, while in-situ IR monitors intermediate formation. For example, morpholine’s chelation in copper-mediated reactions enhances ortho-selectivity .

Properties

IUPAC Name

N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBHRBMWXDCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427270
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-53-7
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of carbonyldiimidazole (8.10 g) in dry dimethylformamide (100 mL) under N2 atmosphere, was added the picolinic acid (15.0 g) portionwise, then stirred for 30 minutes. Aniline (10.93 mL) was added rapidly dropwise, then stirred for 18 hours at room temperature. The reaction mixture was poured into water (400 mL), basified with 2.5N NaOH (25 mL) and stirred for 30 minutes while solid precipitated. The solid was collected by vacuum filtration, washed with water, and dried in vacuo. This tan solid was recrystallized from ether/hexane (1/1) to afford 7.69 g (32.3%) of an off-white solid, m. p. 75°-77° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
32.3%

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Phenylpicolinamide
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